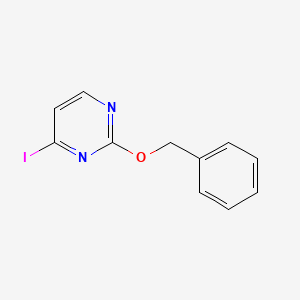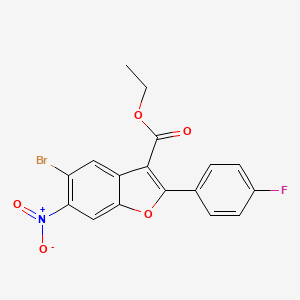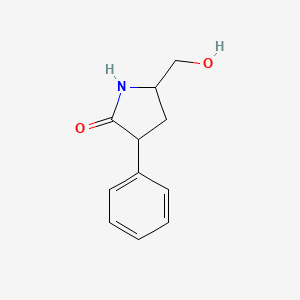
5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one
Descripción general
Descripción
5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one is an organic compound . It is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is widely used as an indicator of quality in food products .
Synthesis Analysis
The synthesis of this compound involves several steps. It is formed by the dehydration of reducing sugars . It can also be obtained through the reductive amination of 5-hydroxymethylfurfural (HMF) with a variety of primary amines using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure .Chemical Reactions Analysis
The chemical reactions of this compound involve various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .Physical And Chemical Properties Analysis
This compound is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Ring Transformation
Research by Hanusek et al. (2004) explored the kinetics and mechanism of ring transformation in substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts. Their findings contribute to understanding the reaction behavior of compounds like 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one in various pH conditions and with different substituents, providing insights into their potential applications in organic chemistry and drug synthesis (Hanusek et al., 2004).
Asymmetric Synthesis
Curtis, Fawcett, and Handa (2005) conducted a study on the asymmetric synthesis of 3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, starting from trans-4-hydroxy-L-proline. This research is significant for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals, showing the potential application of this compound in this field (Curtis, Fawcett, & Handa, 2005).
Microwave-Assisted Synthesis and Biological Activity
Zhang Jin-chao (2009) demonstrated the microwave-assisted synthesis of 2-(Hydroxymethyl)-3-aryl-1,3-thiazolidin-4-ones. This research highlights the efficiency of microwave-assisted methods in synthesizing derivatives of this compound, which could have implications in developing pharmaceuticals and other chemical compounds (Zhang Jin-chao, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one include its use as a versatile platform molecule in the production of biomass-derived intermediates . It can play a key role in the production of biomass-derived intermediates, such as 2,5-furandicarboxylic acid, 2,5-dimethylfuran, adipic acid, and levulinic acid .
Propiedades
IUPAC Name |
5-(hydroxymethyl)-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-10-9(6-11(14)12-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETYSTNWMXTKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B3232001.png)


![1-[2-(4-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene](/img/structure/B3232011.png)
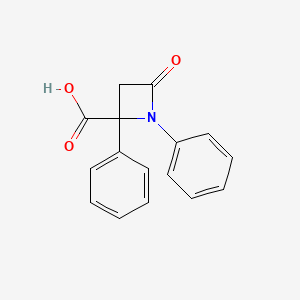

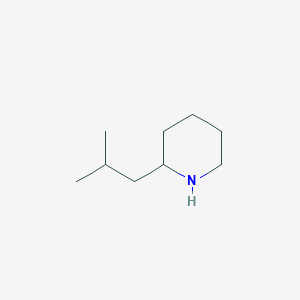
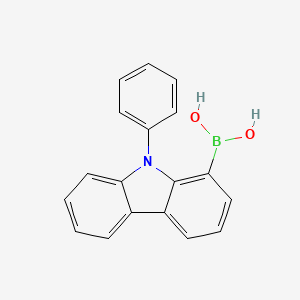
![2,3-Dibromoimidazo[1,2-a]pyridine](/img/structure/B3232043.png)
![[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B3232051.png)
![2',4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3232055.png)
